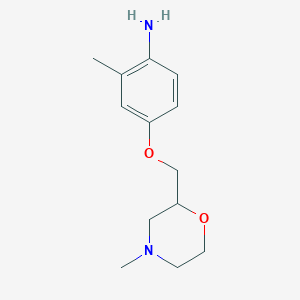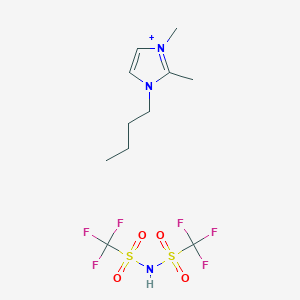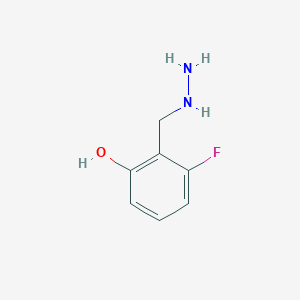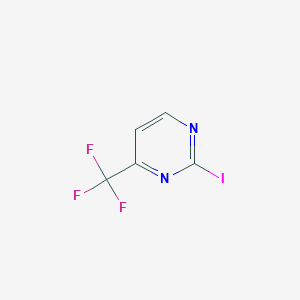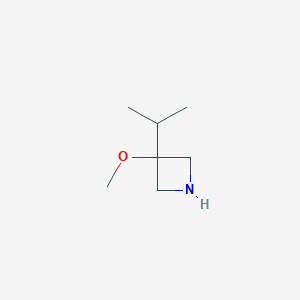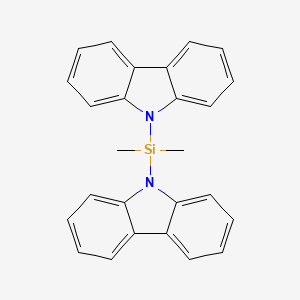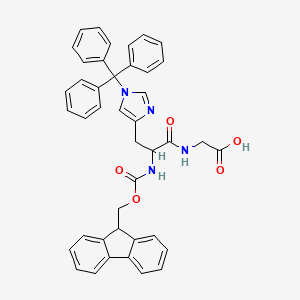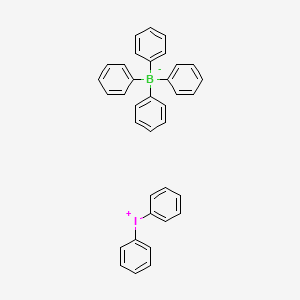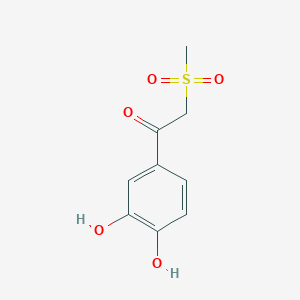
1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone is an organic compound characterized by the presence of both hydroxyl and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a ketone via oxidation.
Sulfonylation: The ketone is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3,4-dihydroxyphenylquinone derivatives.
Reduction: Formation of 1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethanol.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cellular Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, explaining its potential anticancer properties.
Comparación Con Compuestos Similares
1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone can be compared with other similar compounds:
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanone: Similar structure but with a thioether group instead of a sulfonyl group, leading to different reactivity and biological activity.
1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)propanone: Similar structure but with an additional carbon in the chain, affecting its physical and chemical properties.
Uniqueness: The presence of both hydroxyl and sulfonyl groups in this compound makes it unique, providing a balance of hydrophilic and electrophilic properties that can be exploited in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H10O5S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-methylsulfonylethanone |
InChI |
InChI=1S/C9H10O5S/c1-15(13,14)5-9(12)6-2-3-7(10)8(11)4-6/h2-4,10-11H,5H2,1H3 |
Clave InChI |
VJUZVGNOCXGDLL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC(=O)C1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B12817955.png)
